molecular formula C17H16Cl2N2O2 B3038454 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione CAS No. 865658-84-0

3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione

Cat. No. B3038454
CAS RN: 865658-84-0
M. Wt: 351.2 g/mol
InChI Key: OKSGHLHTZFNHCC-UHFFFAOYSA-N
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Description

3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione, also known as 3,3-bis[(6-chloropyridin-3-yl)methyl]pentane-2,4-dione, is an organic compound belonging to the class of pyridines. It is an important intermediate in the synthesis of various compounds and is widely used in the pharmaceutical industry. It is also used in the synthesis of organophosphorus compounds, as well as in the preparation of dyes and pigments. In addition, this compound has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Methylene-linked Liquid Crystal Dimers and Twist-bend Nematic Phase

Methylene-linked liquid crystal dimers exhibit a unique twist-bend nematic phase due to their bent geometry, contributing to advancements in liquid crystal technologies. These dimers show two distinct mesophases, with the lower temperature phase characterized by a twist-bend nematic structure, offering insights into the elastic properties and phase behaviors of liquid crystals. This research underscores the influence of molecular structure on the mesophase properties of liquid crystals, which could have implications for the design of advanced liquid crystal displays and materials (Henderson & Imrie, 2011).

Epigenetic Effects of Environmental Toxins

Bisphenol A (BPA), an environmental toxin, has been studied for its potential to disrupt epigenetic programming during development, leading to a variety of adverse health effects. Research has highlighted that maternal exposure to BPA can result in changes in DNA methylation status and gene expression in offspring, suggesting that BPA exposure could have long-lasting effects on health that may extend to future generations. This underscores the importance of understanding the epigenetic mechanisms underlying the developmental effects of environmental toxins like BPA (Kundakovic & Champagne, 2011).

Practical Synthesis of Chemical Intermediates

The development of efficient and environmentally benign synthesis methods for chemical intermediates like 5,5′-Methylene-bis(benzotriazole) has significant implications for the production of metal passivators and light-sensitive materials. By providing a practical approach to the synthesis of these intermediates, research contributes to green chemistry and the sustainable production of important industrial chemicals (Gu et al., 2009).

Alternatives to Bisphenol A

The search for alternatives to Bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties has led to the development of various compounds. However, the potential health hazards of these BPA alternatives, including their carcinogenic, mutagenic, and endocrine-disrupting potentials, are not fully understood and require further investigation. This highlights the need for comprehensive toxicity assessments of BPA alternatives to ensure public health safety (den Braver-Sewradj et al., 2020).

properties

IUPAC Name

3,3-bis[(6-chloropyridin-3-yl)methyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-11(22)17(12(2)23,7-13-3-5-15(18)20-9-13)8-14-4-6-16(19)21-10-14/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSGHLHTZFNHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CN=C(C=C1)Cl)(CC2=CN=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211093
Record name 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865658-84-0
Record name 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865658-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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